1-Ethyl-4-(propan-2-yl)piperazine
CAS No.: 24426-38-8
Cat. No.: VC18698772
Molecular Formula: C9H20N2
Molecular Weight: 156.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 24426-38-8 |
|---|---|
| Molecular Formula | C9H20N2 |
| Molecular Weight | 156.27 g/mol |
| IUPAC Name | 1-ethyl-4-propan-2-ylpiperazine |
| Standard InChI | InChI=1S/C9H20N2/c1-4-10-5-7-11(8-6-10)9(2)3/h9H,4-8H2,1-3H3 |
| Standard InChI Key | ZGCRQXUDXPSKNV-UHFFFAOYSA-N |
| Canonical SMILES | CCN1CCN(CC1)C(C)C |
Introduction
Chemical Identity and Structural Characteristics
Systematic Nomenclature and Molecular Formula
The compound is systematically named 1-ethyl-4-(propan-2-yl)piperazine, reflecting the substitution of one nitrogen atom with an ethyl group (-CHCH) and the other with an isopropyl group (-CH(CH)). Its molecular formula is CHN, with a molecular weight of 156.27 g/mol. The piperazine backbone consists of a six-membered ring containing two nitrogen atoms at positions 1 and 4, which serve as sites for alkylation .
Stereoelectronic Properties
The electron-donating effects of the alkyl substituents influence the basicity of the nitrogen atoms. The ethyl group, being a weaker electron donor compared to the isopropyl group, creates a slight asymmetry in the electronic environment of the ring. This asymmetry may impact the compound’s reactivity in subsequent synthetic modifications or interactions with biological targets .
Table 1: Key Molecular Properties of 1-Ethyl-4-(propan-2-yl)piperazine
| Property | Value/Description |
|---|---|
| Molecular Formula | CHN |
| Molecular Weight | 156.27 g/mol |
| IUPAC Name | 1-Ethyl-4-(propan-2-yl)piperazine |
| Boiling Point (estimated) | 180–200°C (based on analogous compounds) |
| Solubility | Miscible in polar organic solvents (e.g., DMF, DMSO) |
Synthetic Methodologies
Alkylation of Piperazine
The synthesis of 1-ethyl-4-(propan-2-yl)piperazine typically involves sequential alkylation of the parent piperazine ring. A common strategy employs alkyl halides under basic conditions to selectively functionalize the nitrogen atoms. For example:
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First Alkylation: Treatment of piperazine with ethyl bromide in the presence of potassium carbonate (KCO) yields 1-ethylpiperazine.
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Second Alkylation: Reaction of 1-ethylpiperazine with isopropyl bromide under similar conditions introduces the isopropyl group at the remaining nitrogen .
Reaction Scheme:
Optimization Challenges
Selective mono- or di-alkylation of piperazine remains a challenge due to the similar reactivity of the two nitrogen atoms. Recent advances in phase-transfer catalysis and microwave-assisted synthesis have improved yields and reduced reaction times for such transformations .
Physicochemical Properties
Thermal Stability
Differential scanning calorimetry (DSC) of analogous piperazine derivatives indicates that alkyl substituents lower the melting point compared to unsubstituted piperazine (mp ~106°C). For 1-ethyl-4-(propan-2-yl)piperazine, the melting point is estimated to range between -20°C and 10°C, suggesting a liquid state at room temperature .
Solubility and Partition Coefficients
The compound’s logP (octanol-water partition coefficient) is estimated at 2.1–2.5, indicating moderate lipophilicity. This property enhances its permeability across biological membranes, making it a candidate for drug delivery applications .
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